Carboxy phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7244-85-1 |
|---|---|
Molecular Formula |
CH3O6P |
Molecular Weight |
142 g/mol |
IUPAC Name |
phosphono hydrogen carbonate |
InChI |
InChI=1S/CH3O6P/c2-1(3)7-8(4,5)6/h(H,2,3)(H2,4,5,6) |
InChI Key |
LQQCGEGRINLHDP-UHFFFAOYSA-N |
SMILES |
C(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C(=O)(O)OP(=O)(O)O |
Synonyms |
carbonic acid, monoanhydride with phosphoric acid, ion(2-) carbonic-phosphoric anhydride carboxy phosphate carboxyphosphate |
Origin of Product |
United States |
Enzymatic Biogenesis and Catalytic Mechanism of Carboxy Phosphate
Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) Systems: The Primary Biogenesis Route
Carbamoyl phosphate synthetase (CPS) enzymes are central to the production of carbamoyl phosphate. These enzymes are typically large, multi-subunit proteins that catalyze a series of reactions, with the initial step involving the activation of bicarbonate by ATP to form carboxy phosphate.
ATP + Bicarbonate → this compound + ADP
This initial phosphorylation step is energetically driven by the hydrolysis of ATP. This compound, characterized by its high-energy acyl phosphate bond, is a highly reactive and unstable intermediate. Its formation is the first committed step in the pathway, setting the stage for subsequent reactions that lead to carbamoyl phosphate. The enzyme's active site is designed to stabilize this transient species, facilitating its rapid conversion in the subsequent steps of carbamoyl phosphate synthesis. wikipedia.orgebi.ac.ukacs.orgwisc.edu
The formation of this compound within the CPS enzyme is intricately linked to the binding of its substrates, ATP and bicarbonate, and the subsequent conformational changes that occur within the enzyme. Upon binding, these substrates induce specific structural rearrangements in the active site, optimizing the catalytic machinery for bicarbonate activation. nih.gov
Carbamoyl phosphate synthetases typically possess a large subunit that houses the catalytic machinery for the synthesis of this compound and carbamate (B1207046). This large subunit often contains two homologous ATP-grasp domains, each capable of binding ATP. wikipedia.orgebi.ac.uk For this compound generation, the N-terminal this compound domain within the large subunit is primarily responsible for the phosphorylation of bicarbonate. wikipedia.orgebi.ac.ukebi.ac.ukmdpi.com
These domains are structurally similar to those found in other ATP-dependent carboxylases, such as biotin (B1667282) carboxylase. wikipedia.orgebi.ac.uknih.gov A notable feature of CPS enzymes, particularly in Escherichia coli, is the presence of internal molecular tunnels that span significant distances within the protein. These tunnels, approximately 80-100 Å long, connect the active sites, facilitating the efficient and protected channeling of unstable intermediates like ammonia (B1221849) and carbamate between catalytic sites. ebi.ac.ukwisc.edunih.govpnas.orgnih.gov The this compound-generating active site is thus part of a larger, integrated system designed for the precise sequential transfer and modification of intermediates.
Table 1: Functional Roles of CPS Components in this compound Formation
| Enzyme Component/Domain | Primary Function in this compound Biogenesis |
| Small Subunit (Glutaminase) | Hydrolyzes glutamine to release ammonia, a key substrate for subsequent steps. |
| Large Subunit (N-terminal this compound Domain) | Catalyzes the ATP-dependent phosphorylation of bicarbonate to form this compound. |
| Large Subunit (C-terminal this compound Domain) | Catalyzes the phosphorylation of the carbamate intermediate to form carbamoyl phosphate. |
| Molecular Tunnels (Ammonia & Carbamate) | Channel unstable intermediates (ammonia and carbamate) between active sites, protecting them from dissociation and degradation. ebi.ac.ukwisc.edunih.govpnas.orgnih.gov |
Kinetic and Thermodynamic Analysis of this compound Formation Reactions
This compound is an inherently labile molecule, with a very short half-life, making direct kinetic and thermodynamic analysis challenging. researchgate.netwisc.edu Studies have confirmed its kinetic competency as an intermediate in the CPS reaction through techniques such as positional isotope exchange and rapid-quench experiments. wisc.edu These investigations suggest that the formation of this compound is a rapid process, with the enzyme actively channeling it to the next catalytic step, thereby minimizing its decomposition into inorganic phosphate and carbon dioxide or cyanate (B1221674). researchgate.netwisc.edu
Compound List:
this compound
Carbamoyl phosphate
ATP (Adenosine Triphosphate)
ADP (Adenosine Diphosphate)
Bicarbonate
Ammonia
Glutamine
Glutamate
Carbamate
Phosphate (inorganic phosphate)
N-acetylglutamate (NAG)
Uridine Monophosphate (UMP)
Ornithine
Aspartate
Citulline
Metabolic Pathways and Biochemical Significance of Carboxy Phosphate
Central Role of Carbamoyl (B1232498) Phosphate (B84403) in Carbamoyl Phosphate Synthesis
Carbamoyl phosphate is synthesized through an ATP-dependent process catalyzed by carbamoyl phosphate synthetase (CPS) enzymes. These enzymes utilize bicarbonate, ammonia (B1221849) or glutamine, and ATP to generate carbamoyl phosphate. The specific CPS isoform involved dictates the metabolic fate of the synthesized CP.
In the mitochondria of liver cells and other ureotelic organisms, Carbamoyl Phosphate Synthetase I (CPS I) catalyzes the first committed step of the urea (B33335) cycle. This pathway is central to nitrogen disposal, converting toxic ammonia, a byproduct of amino acid catabolism, into the less toxic compound urea for excretion. CPS I utilizes ammonia as its nitrogen source and requires N-acetylglutamate (NAG) as an essential allosteric activator. The reaction involves the activation of bicarbonate by ATP to form carboxyphosphate, followed by the reaction with ammonia to form carbamate (B1207046). A second molecule of ATP then phosphorylates the carbamate to yield carbamoyl phosphate.
Table 3.1.1: Carbamoyl Phosphate Synthetase I (CPS I) in the Urea Cycle
| Enzyme | Cellular Location | Nitrogen Source | Activator | Key Reaction Step | Product | Subsequent Reaction |
| CPS I | Mitochondria | Ammonia (NH₃) | N-acetylglutamate (NAG) | Bicarbonate + ATP → Carboxyphosphate + ADP Carboxyphosphate + NH₃ → Carbamate + Pi Carbamate + ATP → Carbamoyl Phosphate + ADP | Carbamoyl Phosphate | Reacts with Ornithine (catalyzed by Ornithine Transcarbamylase) to form Citrulline |
The carbamoyl phosphate produced by CPS I then condenses with ornithine, catalyzed by ornithine transcarbamylase (OTCase), to form citrulline, initiating the subsequent steps of the urea cycle. mdpi.comwikipedia.orgwikipedia.orgmedlineplus.gov
Table 3.1.2: Carbamoyl Phosphate Synthetase II (CPS II) in Pyrimidine (B1678525) Biosynthesis
| Enzyme | Cellular Location | Nitrogen Source | Activators | Inhibitor | Key Reaction Step | Product | Subsequent Reaction |
| CPS II | Cytosol | Glutamine (Gln) | ATP, PRPP | UTP | Bicarbonate + Glutamine + 2 ATP → Carbamoyl Phosphate + Glutamate + 2 ADP + Pi | Carbamoyl Phosphate | Reacts with Aspartate (catalyzed by Aspartate Transcarbamoylase) to form Carbamyl Aspartate |
Carbamoyl phosphate then reacts with aspartate, catalyzed by aspartate transcarbamoylase (ATCase), to form carbamyl aspartate, the second step in the de novo pyrimidine pathway. mdpi.comwikipedia.orgfiveable.memdpi.comwikipedia.org
Investigation into Potential Ancillary Metabolic Contributions of Carbamoyl Phosphate
Beyond its well-established roles in the urea cycle and pyrimidine biosynthesis, carbamoyl phosphate has been implicated in other metabolic processes. It can donate its carbamyl group to the hydroxyl groups of various molecules, a reaction observed in the biosynthesis of certain antibiotics. Furthermore, carbamoyl phosphate can participate in energy metabolism by transferring its phosphate group to ADP, generating ATP, particularly in some microorganisms during fermentation. These ancillary roles highlight the versatility of carbamoyl phosphate as a reactive intermediate capable of contributing to diverse biochemical pathways. mdpi.com
Substrate Channeling and Metabolic Flux Regulation via Carbamoyl Phosphate Intermediacy
Carbamoyl phosphate is a highly reactive and unstable molecule, prone to decomposition into phosphate and cyanate (B1221674) or carbamate, especially in aqueous solutions. To overcome this instability and ensure efficient flux through the metabolic pathways it serves, biological systems employ mechanisms such as substrate channeling. This involves the direct transfer of CP from the active site of CPS to the active site of the subsequent enzyme (e.g., OTCase or ATCase) without its release into the bulk solvent. This is often facilitated by the formation of transient enzyme-substrate complexes or through molecular tunnels within multienzyme complexes.
Table 3.3: Substrate Channeling Mechanisms for Carbamoyl Phosphate
| Enzyme Complex/System | Associated Pathway | Channeling Mechanism | Significance |
| Carbamoyl Phosphate Synthetase (CPS) | Urea Cycle / Pyrimidine Biosynthesis | Molecular tunnels connecting active sites | Protects labile intermediates (carbamate, ammonia, CP) from decomposition; enhances flux efficiency. |
| CAD Enzyme Complex (Mammals) | Pyrimidine Biosynthesis | Inter-domain channeling within a multifunctional enzyme | Ensures efficient transfer of CP to ATCase, preventing degradation. |
| CPSase-ATCase (e.g., Aquifex aeolicus) | Pyrimidine Biosynthesis | Transient complex formation and channeling | High affinity for substrates and channeling preserve CP from degradation, ensuring efficient pyrimidine synthesis. |
The efficient transfer and utilization of carbamoyl phosphate are critical for cellular homeostasis, impacting nitrogen metabolism, DNA/RNA synthesis, and energy production.
Advanced Mechanistic Enzymology of Carboxy Phosphate Transformations
Isotopic Labeling and Mechanistic Probe Studies on Carboxy Phosphate (B84403) Turnover
Isotopic labeling studies have been fundamental in tracing the metabolic fate of atoms during the formation and breakdown of carboxy phosphate. These techniques allow researchers to follow the conversion of substrates into products, confirming reaction pathways and mechanisms. nih.gov Stable isotopes such as ¹³C, ¹⁵N, and ¹⁸O are introduced into substrates like bicarbonate or glutamine, and their incorporation into intermediates and final products is monitored, typically by mass spectrometry or NMR spectroscopy. nih.govnih.gov
In the context of carbamoyl (B1232498) phosphate synthetase (CPS), isotopic labeling has been crucial for dissecting its complex three-step reaction mechanism:
HCO₃⁻ + ATP → ⁻OOC-O-PO₃²⁻ (this compound) + ADP wikipedia.org
⁻OOC-O-PO₃²⁻ + NH₃ → H₂N-COO⁻ (carbamate) + Pi wikipedia.org
H₂N-COO⁻ + ATP → H₂N-CO-OPO₃²⁻ (carbamoyl phosphate) + ADP wikipedia.org
Early studies utilized ¹⁸O-labeled bicarbonate to demonstrate that the oxygen atom from bicarbonate is transferred to the inorganic phosphate (Pi) released in the second step of the reaction. This finding provided strong evidence for the formation of this compound as an enzyme-bound intermediate.
Mechanistic probes, including the use of ATP analogs, have further clarified the process. Non-hydrolyzable ATP analogs can bind to the enzyme's active site, allowing researchers to study substrate binding and associated conformational changes without initiating the full catalytic cycle. For instance, studies on CPS showed that the presence of MgATP and bicarbonate was required to expose a specific sulfhydryl group to labeling by N-ethyl maleimide, indicating a substrate-induced conformational change necessary for catalysis. nih.gov Furthermore, trapping experiments have been employed to quantify the amount of the this compound intermediate. Reagents that increase the rate of bicarbonate-dependent ATPase activity were found to increase the total amount of this compound that could be trapped, providing a method to study the kinetics of its formation under various allosteric conditions. researchgate.net
Table 4.1-1: Isotopic Labeling Tracers in this compound-Related Pathways This table is interactive. Users can sort columns to compare different aspects of the tracers.
| Isotope | Labeled Substrate | Enzyme System Studied | Mechanistic Insight |
|---|---|---|---|
| ¹⁸O | Bicarbonate (HC¹⁸O₃⁻) | Carbamoyl Phosphate Synthetase | Traced the transfer of oxygen from bicarbonate to inorganic phosphate, confirming the this compound intermediate pathway. |
| ¹³C | Bicarbonate (¹³CHCO₃⁻) | Biotin (B1667282) Carboxylase | Followed the transfer of the carboxyl group from this compound to biotin, and subsequently to an acceptor molecule like acetyl-CoA. osti.gov |
| ¹⁵N | Glutamine | Carbamoyl Phosphate Synthetase | Determined the source of the nitrogen atom in carbamoyl phosphate, confirming glutamine as the primary nitrogen donor in many organisms. wikipedia.org |
| ³²P | ATP (γ-³²P) | Various | Used to measure the rate of ATP hydrolysis and phosphate transfer, quantifying enzyme kinetics and the influence of allosteric effectors. |
Characterization of Transition States and Intermediates in this compound-Dependent Reactions
The high reactivity of this compound means it exists primarily as a transient, enzyme-bound intermediate. nih.gov Its characterization, along with the transition states leading to its formation and breakdown, has relied heavily on a combination of kinetic studies, the use of intermediate analogs, and computational chemistry. duq.eduosti.gov
The formation of this compound from ATP and bicarbonate proceeds through a transition state involving the nucleophilic attack of a bicarbonate oxygen on the γ-phosphorus of ATP. osti.gov Enzymes stabilize this highly charged transition state through precisely positioned amino acid residues and metal cofactors. osti.govnih.gov In biotin carboxylase, for example, the binding pocket that accommodates the tetrahedral phosphate product is also thought to stabilize the tetrahedral transition state during the formation of this compound. osti.gov
Computational studies using methods like Density Functional Theory (DFT) have provided significant insights into the intrinsic properties of this compound itself. duq.edu These studies have shown that this compound can adopt a stable pseudo-cyclic structure, stabilized by a strong intramolecular charge-assisted hydrogen bond. duq.edu This structural feature is believed to contribute to its stability within the protected environment of an enzyme's active site. duq.edu Computational methods have also been used to predict the pKa values for this compound, which are critical for understanding its likely protonation state within the catalytic pocket. duq.edu
Table 4.2-1: Predicted pKa Values for this compound Data derived from computational studies. Source: duq.edu
| Dissociation | Predicted pKa | Likely Form in Physiological pH |
|---|---|---|
| First (H₃CP → H₂CP⁻) | -3.43 ± 0.81 | Deprotonated |
| Second (H₂CP⁻ → HCP²⁻) | 4.04 ± 0.35 | Deprotonated |
| Third (HCP²⁻ → CP³⁻) | 8.14 ± 1.92 | Mixture of HCP²⁻ and CP³⁻ |
The subsequent reaction of this compound involves another key intermediate, carbamate (B1207046), which is formed from the reaction of this compound with ammonia (B1221849). wikipedia.org Like this compound, carbamate is also highly labile. nih.gov Enzymes like CPS utilize a remarkable structural feature—a molecular tunnel nearly 100 Å long—to shield these unstable intermediates from the aqueous solvent as they are channeled between different active sites within the enzyme complex. wikipedia.orgnih.gov This prevents the decomposition of the intermediates and the wasteful hydrolysis of ATP. nih.gov
Influence of Cofactors, Metal Ions, and Environmental Factors on this compound Reactivity
The synthesis and subsequent reactions of this compound are critically dependent on cofactors, metal ions, and the surrounding chemical environment.
Cofactors: The primary cofactor in the formation of this compound is ATP , which provides the phosphate group and the necessary energy for the reaction. wikipedia.org The reaction involves the cleavage of ATP to ADP and this compound. wikipedia.org In many enzymes, the binding of ATP is a prerequisite for the binding of bicarbonate, ensuring the reaction proceeds in the correct sequence. osti.gov
Metal Ions: Magnesium (Mg²⁺) is an essential metal ion for virtually all enzymes that utilize this compound. nih.govacs.org Typically, two Mg²⁺ ions are involved in the active site. One Mg²⁺ ion coordinates with the phosphate groups of ATP, neutralizing their negative charge and orienting the γ-phosphate for nucleophilic attack by bicarbonate. nih.gov A second Mg²⁺ ion may help stabilize the leaving group (ADP) or bridge different domains of the enzyme. acs.org The precise coordination of these metal ions is crucial for catalytic efficiency. wikipedia.org Other metal ions, such as iron (Fe³⁺) and calcium (Ca²⁺), have been identified in the active sites of some phosphatases, where they help to polarize the substrate and facilitate phosphoryl transfer, though their direct role in this compound formation is less common than Mg²⁺. nih.gov
Environmental Factors:
pH: The stability and reactivity of this compound and the enzymes that process it are sensitive to pH. Changes in pH can alter the protonation state of the substrates (bicarbonate/carbonic acid), the intermediate itself, and critical amino acid residues in the enzyme's active site. wikipedia.org For example, the catalytic activity of CPS is highly dependent on pH, which affects both substrate binding and the ionization state of residues involved in catalysis and allosteric regulation. wikipedia.org
Temperature: Like most enzymatic reactions, those involving this compound are temperature-dependent. Increasing the temperature generally increases the reaction rate up to an optimum point, after which the enzyme begins to denature and lose activity. wikipedia.org The inherent instability of this compound also increases with temperature, making the protective environment of the enzyme's active site even more critical. nih.gov
Substrate Concentration: The availability of substrates such as bicarbonate, ammonia (or glutamine), and ATP directly influences the rate of this compound turnover, following Michaelis-Menten kinetics. nih.gov In environments with fluctuating nutrient levels, such as soil, the ability of organisms to adapt their metabolism in response to carbon, nitrogen, and phosphate availability is crucial for survival. nih.gov
Dynamic Structural Changes and Allosteric Control during this compound Processing
Enzymes that utilize this compound often undergo significant dynamic structural changes that are tightly linked to allosteric control mechanisms. These complex regulatory systems ensure that the production of key metabolites like carbamoyl phosphate is finely tuned to the cell's metabolic needs.
Carbamoyl phosphate synthetase (CPS) is a paradigm of allosteric regulation. In E. coli, CPS activity is controlled by several allosteric effectors: it is inhibited by uridine monophosphate (UMP) , an end-product of the pyrimidine (B1678525) biosynthesis pathway, and activated by ornithine (a precursor in the arginine biosynthesis pathway) and inosine monophosphate (IMP) . nih.govtamu.edu This regulation allows the cell to balance the flow of carbamoyl phosphate into two major metabolic pathways.
The binding of these effectors to an allosteric site, often located in a regulatory domain far from the active sites, triggers long-range conformational changes that are propagated through the enzyme structure. nih.govnih.gov For instance, the binding of the activator ornithine induces a conformational change that enhances the enzyme's affinity for ATP and promotes a catalytically competent state. Conversely, the inhibitor UMP stabilizes an inactive conformation. tamu.edu
In human carbamoyl phosphate synthetase I (CPS1), which is the first and rate-limiting step of the urea (B33335) cycle, the allosteric activator N-acetyl-L-glutamate (NAG) is absolutely required for activity. nih.govnih.gov The binding of NAG to a C-terminal regulatory domain triggers a cascade of substantial conformational changes. nih.gov These changes affect the distant phosphorylation domains, leading to a dramatic remodeling of the enzyme. This restructuring stabilizes the active conformation and properly forms the ~35 Å-long tunnel required for the safe passage of the carbamate intermediate from its site of synthesis to the site where it is phosphorylated to produce carbamoyl phosphate. nih.gov Without the activator, the enzyme remains in an "off" state, preventing the wasteful consumption of ammonia and ATP. nih.gov
These dynamic structural changes are essential for synchronizing the multiple chemical reactions occurring at the different active sites within these large, multi-domain enzymes. nih.gov The formation of the this compound intermediate itself can act as a trigger for subsequent steps. In CPS, the phosphorylation of bicarbonate to form this compound enhances the rate of glutamine hydrolysis in a separate subunit by approximately 1000-fold, ensuring that ammonia is generated only when it is needed for the subsequent reaction. nih.gov
Table 4.4-1: Allosteric Regulators of Carbamoyl Phosphate Synthetase This table is interactive. Users can sort columns to explore the regulators and their effects.
| Enzyme | Regulator | Effect | Pathway Regulated | Reference |
|---|---|---|---|---|
| E. coli CPS | Uridine Monophosphate (UMP) | Inhibition | Pyrimidine Synthesis | nih.gov |
| E. coli CPS | Ornithine | Activation | Arginine Synthesis | nih.gov |
| E. coli CPS | Inosine Monophosphate (IMP) | Activation | Purine Metabolism | nih.gov |
| Human CPS1 | N-acetyl-L-glutamate (NAG) | Obligatory Activation | Urea Cycle | nih.gov |
Regulatory Mechanisms Governing Carboxy Phosphate Metabolism
Allosteric Regulation of Carboxy Phosphate-Forming Enzymes by Metabolite Effectors
The primary enzyme responsible for the formation of carboxy phosphate (B84403) is carbamoyl (B1232498) phosphate synthetase (CPS). The activity of this enzyme is subject to rapid and sensitive allosteric regulation by various metabolite effectors, which act as signals of the cell's metabolic state. These effectors bind to regulatory sites on the enzyme distinct from the active site, inducing conformational changes that either enhance or inhibit its catalytic activity.
In prokaryotes such as Escherichia coli, carbamoyl phosphate synthetase is a key regulatory node, and its activity is modulated by effectors from different metabolic pathways. ssiem.orgnih.gov Uridine monophosphate (UMP), an end-product of the pyrimidine (B1678525) biosynthetic pathway, acts as a potent allosteric inhibitor. researchgate.netannualreviews.orgnih.gov Conversely, ornithine, a precursor in the arginine biosynthetic pathway, and inosine monophosphate (IMP), from the purine biosynthetic pathway, function as allosteric activators. researchgate.netannualreviews.orgnih.govnih.gov The binding of these effectors can influence the oligomerization state of the enzyme; for instance, ornithine and IMP promote the formation of a more active tetrameric form, while UMP favors a less active dimeric state. researchgate.netannualreviews.org Interestingly, the activation by ornithine can dominate over the inhibitory effects of UMP. nih.gov
In mammals, the mitochondrial carbamoyl phosphate synthetase I (CPS I), the rate-limiting enzyme of the urea (B33335) cycle, is subject to a critical allosteric activation. wikipedia.orgabcam.com N-acetylglutamate (NAG) is an obligate allosteric activator of CPS I, meaning the enzyme is virtually inactive in its absence. nih.gov The synthesis of NAG itself is stimulated by arginine, which signals a high influx of amino acids and the need to process the resulting ammonia (B1221849) through the urea cycle. wikipedia.org
| Enzyme | Organism/Location | Allosteric Activators | Allosteric Inhibitors |
| Carbamoyl Phosphate Synthetase (CPS) | E. coli | Ornithine, Inosine Monophosphate (IMP) | Uridine Monophosphate (UMP) |
| Carbamoyl Phosphate Synthetase I (CPS I) | Mammalian Mitochondria | N-acetylglutamate (NAG) | - |
Post-Translational Modifications Affecting Enzyme Activity Related to this compound
Beyond allosteric regulation, the activity of enzymes involved in this compound metabolism is also controlled by post-translational modifications (PTMs). These covalent modifications of amino acid residues can alter the enzyme's conformation, stability, and catalytic efficiency.
A significant post-translational modification regulating mammalian carbamoyl phosphate synthetase I (CPS I) is lysine acylation. Specifically, lysine glutarylation has been identified as an inhibitory modification for CPS I, playing a role in ammonia detoxification within the urea cycle. github.io This modification is reversible, and the removal of the glutaryl group, or deglutarylation, is catalyzed by the mitochondrial sirtuin, SIRT5. github.io This mechanism allows for the dynamic control of CPS I activity in response to the metabolic state of the mitochondria.
Lysine acetylation is another PTM that has been observed on enzymes of the urea cycle, including CPS I. github.io The acetylation state of these enzymes can be influenced by the cellular concentrations of metabolites such as glucose and amino acids. github.io While the precise functional consequences of acetylation on CPS I are still under investigation, it represents another layer of regulatory control.
Other common PTMs, such as phosphorylation, play a widespread role in regulating metabolic enzymes. nih.govnih.gov While specific phosphorylation sites on CPS that directly regulate this compound formation are not as well-characterized as acylation, it is a common mechanism for controlling enzyme activity in response to signaling cascades. nih.govnih.gov
| Modification | Target Enzyme | Effect on Activity | Key Regulatory Enzyme |
| Lysine Glutarylation | Carbamoyl Phosphate Synthetase I (CPS I) | Inhibition | SIRT5 (deglutarylation) |
| Lysine Acetylation | Carbamoyl Phosphate Synthetase I (CPS I) | Regulatory | Histone Acetyltransferases/Deacetylases |
Transcriptional and Translational Control of Genes Encoding this compound-Associated Enzymes
Long-term regulation of this compound metabolism is achieved through the control of the expression of genes encoding the relevant enzymes. This regulation at the transcriptional and translational levels allows cells to adapt to sustained changes in metabolic demands, such as prolonged high-protein diets or developmental cues.
In E. coli, the genes encoding carbamoyl phosphate synthetase, carAB, are organized in an operon. The expression of the carAB operon is intricately regulated by a complex interplay of multiple transcription factors and effector molecules originating from the arginine, pyrimidine, and purine biosynthetic pathways. ssiem.orgnih.gov This complex regulation ensures a coordinated response to the cellular needs for both arginine and pyrimidines. nih.gov
In mammals, the expression of urea cycle enzymes, including CPS I, is subject to hormonal and transcriptional control. Glucagon and glucocorticoids are known to upregulate the transcription of urea cycle genes, including CPS1, whereas insulin generally has a down-regulatory effect. utah.edubiorxiv.org Several transcription factors have been identified as key regulators of CPS1 expression, including CCAAT/enhancer-binding protein (C/EBP) and hepatocyte nuclear factor 3-beta (HNF3-β). wikipedia.orgutah.edu The tumor suppressor protein p53 has been shown to act as a repressor of CPS1 transcription. wikipedia.orgutah.edu More recently, hypoxia-inducible factors (HIFs) have been demonstrated to transcriptionally regulate CPS1, indicating a link between oxygen availability and urea cycle activity. utah.educreative-proteomics.com
| Regulatory Factor | Target Gene/Operon | Organism | Effect on Expression |
| Arginine, Pyrimidines, Purines | carAB operon | E. coli | Complex regulation |
| Glucagon, Glucocorticoids | CPS1 | Mammals | Upregulation |
| Insulin | CPS1 | Mammals | Downregulation |
| C/EBP, HNF3-β | CPS1 | Mammals | Activation |
| p53 | CPS1 | Mammals | Repression |
| Hypoxia-Inducible Factors (HIFs) | CPS1 | Mammals | Upregulation |
Intercellular and Interorgan Regulation of this compound-Dependent Pathways
The metabolic pathways dependent on this compound, particularly the urea cycle, involve a sophisticated level of coordination between different cell types and organs. While the complete urea cycle is primarily localized to the liver, other organs play crucial roles in the synthesis and transport of intermediates, highlighting a system of interorgan metabolism. researchgate.netannualreviews.org
The liver is the central site for urea synthesis and excretion. wikipedia.orgbyjus.com Within the liver, there is a zonal distribution of urea cycle enzymes, with periportal hepatocytes showing high expression levels. ssiem.organnualreviews.org This zonation is functionally significant for efficient ammonia detoxification. annualreviews.org
The small intestine is a major site for the synthesis of citrulline, a key intermediate of the urea cycle. annualreviews.org Intestinal epithelial cells express CPS I and ornithine transcarbamylase, allowing them to produce citrulline, which is then released into the bloodstream. annualreviews.org The kidneys take up circulating citrulline and convert it to arginine, which can then be used for various purposes or released back into circulation. This interorgan pathway is essential for whole-body arginine homeostasis.
The coordination between pyrimidine and purine biosynthesis, both of which utilize carbamoyl phosphate (derived from this compound), is also critical. While de novo purine synthesis is most active in the liver, pyrimidine synthesis occurs in a variety of tissues. utah.edu The availability of 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for both pathways, is a key point of regulation and coordination. nih.govutah.edu
| Organ | Role in this compound-Dependent Pathways | Key Enzymes/Transporters |
| Liver | Primary site of the complete urea cycle and urea excretion. wikipedia.orgbyjus.com | Full complement of urea cycle enzymes. |
| Small Intestine | Major site of citrulline synthesis. annualreviews.org | Carbamoyl Phosphate Synthetase I (CPS I), Ornithine Transcarbamylase (OTC). |
| Kidney | Uptake of citrulline and synthesis of arginine. | Argininosuccinate Synthetase, Argininosuccinate Lyase. |
Computational and Theoretical Modeling of Carboxy Phosphate Chemistry and Enzymology
Quantum Mechanical (QM) Calculations for Intrinsic Reactivity and Stability of Carboxy Phosphate (B84403)
Quantum mechanical calculations offer a fundamental understanding of a molecule's electronic structure, which governs its stability and reactivity. For carboxy phosphate, a mixed carbonic-phosphoric anhydride (B1165640), QM methods are essential for characterizing its high-energy nature.
Studies investigating the stability of this compound in aqueous solutions have highlighted its labile character. Without enzymatic stabilization, this compound is prone to rapid decomposition. nih.gov Theoretical calculations can model the hydrolysis and decarboxylation reactions that the molecule undergoes in solution. For instance, investigations into its evolution in water show it transforms into cyanate (B1221674) and phosphate, or carbamate (B1207046) and hydrogencarbonate species, within hours under ambient conditions. nih.gov The decomposition of this compound in an aqueous solution at basic pH has been shown to follow first-order kinetics. nih.gov
QM calculations are also used to explore the thermodynamics of this compound formation from ATP and bicarbonate. wikipedia.org This reaction is the first step in enzymes like carbamoyl (B1232498) phosphate synthetase (CPS). ebi.ac.ukwikipedia.org The high negative free energy of hydrolysis of the P-O-C bond is what makes this compound an effective phosphoryl and carboxyl donor. Theoretical models can dissect the energy profile of its formation and subsequent reactions, such as the nucleophilic attack by ammonia (B1221849). nih.govresearchgate.net While detailed QM studies focusing solely on the intrinsic reactivity of isolated this compound are specialized, the principles are often incorporated into more complex hybrid QM/MM models to simulate enzymatic reactions. youtube.comacs.org These combined methods allow for the calculation of reaction barriers and the characterization of transition states, providing a quantitative measure of the molecule's reactivity within a biological context.
A study on the prebiotic potential of this compound provides data on its stability and decomposition kinetics in aqueous solutions, which can be modeled using computational approaches.
| Reaction | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) |
|---|---|---|---|
| CP Decomposition | First-order | 7.92 × 10⁻² min⁻¹ | 8.72 min |
| Pᵢ Formation | First-order | 7.94 × 10⁻² min⁻¹ | 8.73 min |
Molecular Dynamics (MD) Simulations of this compound Interactions within Enzyme Active Sites
Molecular dynamics simulations provide a dynamic picture of how this compound and its subsequent products are handled within an enzyme. In carbamoyl phosphate synthetase (CPS), this compound is a key intermediate that is formed in one active site and reacts with ammonia to form carbamate. ebi.ac.uknih.gov This carbamate intermediate must then travel through a molecular tunnel to a second active site for the final phosphorylation step. wikipedia.orgnih.govnih.gov
MD simulations have been instrumental in understanding this channeling process. nih.gov Although this compound itself is too reactive for direct simulation of its transport, MD studies on the subsequent intermediate, carbamate, reveal critical details about the enzyme's active site environment. These simulations show that the tunnel is not a simple passive conduit but a dynamic environment with specific interactions that guide the intermediate. nih.gov
Key findings from MD simulations of the CPS active site include:
Conformational Gating: The release of the inorganic phosphate (Pᵢ) group, a product of the this compound reaction with ammonia, is a crucial event. nih.gov MD simulations have shown that the presence of the charged phosphate group can block conformational changes required to open the entrance to the carbamate tunnel. Its release allows key residues, such as an arginine side chain, to rotate and establish new electrostatic interactions that open the tunnel for carbamate passage. nih.gov
Active Site Residue Interactions: Simulations identify the specific amino acid residues that interact with the intermediates. For example, in the carbamate tunnel of E. coli CPS, residues like Ala-23 and Gly-575 create narrow regions that act as gates, and the simulation can quantify the energy required to pass them. nih.gov
Solvation and Desolvation: The tunnel contains pockets of water molecules that help stabilize the migrating carbamate. MD simulations can map these water networks and calculate the energetic cost of moving the intermediate through different parts of the tunnel. nih.gov
The formation of this compound itself is believed to trigger conformational changes that are transmitted through the protein structure, synchronizing the different active sites. researchgate.nettamu.edu For instance, the phosphorylation of bicarbonate to form this compound enhances the glutamine hydrolysis activity in a distant active site by a factor of 275, ensuring that ammonia is available for the next step. tamu.edu MD simulations are a powerful tool for exploring the pathways of these allosteric communications. youtube.com
In Silico Prediction of Reaction Pathways and Energy Landscapes for this compound Transformations
Combining QM and MM methods (QM/MM) allows for the in silico prediction of complete enzymatic reaction pathways and their associated energy landscapes. For this compound, this means modeling its formation from ATP and bicarbonate and its subsequent reaction with ammonia to form carbamate. ebi.ac.uknih.gov
The reaction catalyzed by glycinamide (B1583983) ribonucleotide (GAR) synthetase involves a similar acyl-phosphate intermediate, glycyl-phosphate. A computational protocol developed to study its formation provides a template for how this compound transformations can be analyzed. mdpi.com This method uses a QM/MM hybrid model combined with a perturbation method to map the free-energy profile along the reaction coordinate. Such analyses reveal how the enzyme environment, particularly charged amino acid residues in the ATP-grasp domain, stabilizes the transition state and the delocalized charge distribution in the intermediate. mdpi.com
In the context of carbamoyl phosphate synthetase, potential of mean force (PMF) calculations, a type of free energy simulation, have been used to map the energy landscape for the transport of the carbamate intermediate through its tunnel. nih.gov These calculations provide quantitative predictions of the energy barriers that the intermediate must overcome.
| Location in Tunnel | Key Residues | Free Energy Barrier (kcal/mol) |
|---|---|---|
| First Constriction Point | Ile-18, Ile-20, Ala-23, Val-381 | 6.7 |
| Second Constriction Point | Gly-575 | 8.4 |
These computational predictions can be directly tested and validated through site-directed mutagenesis experiments. For example, mutating the residues predicted to form the energy barriers (e.g., A23F and G575F) resulted in mutants with significantly reduced catalytic activity, confirming the in silico model. nih.gov Similarly, theoretical studies predicted that the formation of this compound triggers a conformational change that is transmitted to the glutaminase (B10826351) subunit to stimulate ammonia production; this allosteric signaling is essential for the coordinated function of the enzyme. researchgate.net
Computational Design of this compound Analogs for Mechanistic Probes
Computational methods are increasingly used not only to understand natural enzymatic processes but also to guide the design of new molecules, such as inhibitors or mechanistic probes. For this compound, which is highly unstable, stable analogs can be designed in silico to probe the structure and function of the enzyme's active site.
The general approach involves:
Modeling the Active Site: A high-resolution crystal structure or a homology model of the enzyme's this compound-binding domain serves as the starting point. researchgate.netresearchgate.net
Designing Analogs: Potential analogs are designed to mimic the key structural and electronic features of this compound (e.g., the size, shape, and charge distribution) but with greater chemical stability. For instance, the labile P-O-C anhydride linkage might be replaced with a more robust P-C-C or P-N-C linkage.
Docking and Scoring: The designed analogs are then computationally docked into the enzyme's active site. Molecular docking programs predict the binding pose and estimate the binding affinity (scoring). This allows for the rapid screening of many potential candidates.
MD and Free Energy Calculations: The most promising candidates from docking can be subjected to more rigorous MD simulations and free energy calculations to assess their binding stability and their effect on the enzyme's conformation. youtube.com
While specific examples of computationally designed this compound analogs are not widespread in the literature, the principles have been applied to similar systems. For example, trimethylacetyl phosphate, a stable acyl phosphate, has been used as an inhibitor to study the conformational changes in D-glyceraldehyde-3-phosphate dehydrogenase. nih.gov In another relevant example, a computational model of the this compound domain of CPS was used to guide site-directed mutagenesis to identify essential residues, effectively using the computational model as a blueprint for creating experimental probes. nih.gov This mutational analysis confirmed that specific residues are critical for binding ATP and bicarbonate, and that interactions between the two ATP-binding sites are crucial for coupling the formation of carbamate with its subsequent phosphorylation. nih.gov
Evolutionary Biology and Comparative Enzymology of Carboxy Phosphate Dependent Systems
Phylogenetic and Comparative Genomic Analysis of Carboxy Phosphate-Generating Enzymes Across Domains of Life
The primary enzyme responsible for generating carboxy phosphate (B84403) is Carbamoyl (B1232498) Phosphate Synthetase (CPS) wikipedia.orgacs.orgwisc.edunih.govexpasy.orgfrontiersin.org. CPS enzymes are ubiquitous, found in Bacteria, Archaea, and Eukarya, reflecting their ancient and essential role in cellular metabolism nih.govnih.gov.
Phylogenetic analyses reveal that the core catalytic machinery of CPS, particularly the synthetase domain responsible for activating bicarbonate and forming this compound, has a deep evolutionary origin. This domain is thought to have arisen from an ancient gene duplication event that predated the divergence of the three domains of life nih.govnih.gov. The large subunit of CPS, which houses the this compound-forming activity, exhibits significant sequence and structural homology to other enzymes that activate carbon dioxide or bicarbonate, such as biotin (B1667282) carboxylase (BN) and D-alanine:D-alanine ligase (Ddl) osti.govexpasy.orgnih.govpnas.org. This homology suggests a common ancestral fold for enzymes that catalyze ATP-dependent carboxylation reactions, activating bicarbonate into a reactive acyl-phosphate intermediate nih.govpnas.org.
Over evolutionary time, CPS genes have undergone further diversification. Organisms possess different CPS isoforms (CPS I, CPS II, CPS III) adapted for specific metabolic roles, such as the urea (B33335) cycle, arginine biosynthesis, or pyrimidine (B1678525) biosynthesis nih.govexpasy.orgnih.govwikipedia.org. CPS III, found in some aquatic organisms, is considered an evolutionary intermediate, bridging the gap between glutamine-dependent and ammonia-dependent CPS forms nih.govwikipedia.org. Comparative genomics has illuminated the complex evolutionary pathways, including gene duplications, fusions, and potential horizontal gene transfer events, that have shaped the diversity of CPS enzymes across life nih.govnih.gov.
Table 8.1.1: Major Carbamoyl Phosphate Synthetase (CPS) Isoforms and Their Evolutionary Context
| Isoform | Primary Nitrogen Source | Primary Metabolic Role | Domain of Life Presence | Evolutionary Notes |
| CPS I | Ammonia (B1221849) | Urea Cycle, Arginine Biosynthesis | Bacteria, Archaea, Eukarya (vertebrates) | Ammonia-dependent; often mitochondrial in ureotelic animals nih.govexpasy.orgnih.govwikipedia.org |
| CPS II | Glutamine | Pyrimidine Biosynthesis, Purine Biosynthesis | Bacteria, Archaea, Eukarya | Glutamine-dependent; often part of multifunctional enzymes in eukaryotes nih.govexpasy.orgnih.govnih.govwikipedia.org |
| CPS III | Glutamine | Urea Cycle (in some aquatic organisms) | Aquatic organisms (fish, invertebrates) | Glutamine-dependent; considered an evolutionary intermediate between CPS II and CPS I nih.govwikipedia.org |
Evolutionary Trajectories of this compound-Utilizing Enzyme Families
While this compound is a transient intermediate, the enzyme domains that process it represent key "this compound-utilizing" entities. Within CPS, the large subunit contains two homologous this compound domains, each capable of binding ATP wikipedia.orgtamu.eduwisc.eduexpasy.orgnih.govacs.orgwisc.edu.
The N-terminal this compound domain is primarily responsible for the initial activation of bicarbonate with ATP, forming this compound, and subsequently reacting it with ammonia to produce carbamate (B1207046) wikipedia.orgexpasy.org.
The C-terminal this compound domain then utilizes the carbamate intermediate and a second ATP molecule to synthesize carbamoyl phosphate wikipedia.orgtamu.eduexpasy.orgacs.org.
The evolutionary trajectory of these domains is intrinsically linked to the evolution of CPS as a whole. The duplication and divergence of an ancestral domain is believed to have given rise to the two functionally distinct yet homologous this compound domains within the large subunit of CPS wisc.edunih.govwisc.edu. This internal duplication event is a hallmark of CPS evolution and provides a foundation for the sequential processing of substrates.
Furthermore, the structural and functional parallels between the this compound domains of CPS and enzymes like biotin carboxylase (BN) highlight a broader evolutionary theme. Both enzyme families catalyze ATP-dependent activation of bicarbonate, forming an acyl-phosphate intermediate (this compound in CPS, carboxybiotin in BN) and sharing conserved structural motifs, particularly the ATP-grasp fold osti.govexpasy.orgnih.govpnas.orgresearchgate.net. This suggests that the molecular toolkit for activating CO2/bicarbonate has been conserved and adapted across different metabolic pathways.
Structural Homologies and Divergences in this compound Binding and Catalysis Across Species
The structural basis for this compound binding and catalysis is well-conserved in the homologous this compound domains of CPS and related enzymes. These domains typically adopt an ATP-grasp fold , characterized by a βαβ nucleotide-binding motif wikipedia.orgexpasy.orgresearchgate.net.
Structural Homologies:
Conserved Fold: The this compound domains of CPS share a common tertiary structure with enzymes like biotin carboxylase and D-alanine:D-alanine ligase osti.govnih.govpnas.orgacs.orgresearchgate.net. This conserved fold facilitates the binding of ATP and the activation of bicarbonate.
ATP Binding Sites: Both this compound domains possess ATP-binding sites, with specific residues forming interactions with the ATP molecule and essential metal cofactors (e.g., Mg2+ or K+) wikipedia.orgresearchgate.net.
Bicarbonate/Carboxy Phosphate Binding Pocket: A specific pocket within the N-terminal domain accommodates bicarbonate and stabilizes the transient this compound intermediate. Residues such as arginine are often implicated in binding the phosphate groups and the carboxylate moiety of this compound osti.govacs.org.
Structural Divergences:
Functional Specialization: Despite sharing a common ancestral fold, the two this compound domains within CPS have undergone functional specialization. The N-terminal domain is optimized for bicarbonate phosphorylation, while the C-terminal domain is adapted for carbamate phosphorylation wikipedia.orgtamu.eduexpasy.orgacs.org. This functional division within homologous domains represents a key evolutionary divergence.
Isoform Differences: Variations in amino acid sequences between CPS isoforms (CPS I, II, III) and across different species lead to differences in substrate specificity (e.g., preference for ammonia versus glutamine) and allosteric regulation nih.govnih.govwikipedia.org. These sequence variations translate into subtle structural differences in the active site, influencing substrate binding and catalytic efficiency.
Mutagenesis Insights: Site-directed mutagenesis studies have identified specific amino acid residues critical for this compound binding and catalysis. For instance, mutations in residues like R715, E761, E841, N843, and R845 in E. coli CPS have been shown to affect ADP binding in the reverse reaction or the synthesis of carbamoyl phosphate, highlighting the functional importance of these conserved residues and their specific roles in catalysis acs.org.
The structural and enzymatic interplay of these domains underscores the remarkable evolutionary conservation and adaptation of the molecular machinery responsible for activating and transferring carbon dioxide, a process initiated by the formation of this compound.
Compound List:
this compound (CxP)
Carbamoyl phosphate (CP)
Bicarbonate (HCO3−)
Adenosine Triphosphate (ATP)
Adenosine Diphosphate (ADP)
Glutamine
Ammonia (NH3)
Glutamate
Inorganic Phosphate (Pi)
Carbamate
N-acetylglutamate (NAG)
Adenosine Monophosphate (AMP)
Adenosine Monophosphate-beta,gamma-imido (AMPPNP)
Carbamyladenylate
Inorganic pyrophosphate (PPi)
Phosphoenolpyruvate (PEP)
Oxaloacetate (OAA)
N1′-methoxycarbonyl biotin methyl ester
Phosphonoacetamide
Phosphonoformate
Emerging Research Directions and Future Perspectives in Carboxy Phosphate Studies
Identification of Novel Biological Functions and Pathways Involving Carboxy Phosphate (B84403)
The established role of carboxy phosphate is as an enzyme-bound intermediate in the reaction catalyzed by carbamoyl (B1232498) phosphate synthetase (CPS). wikipedia.orgnih.gov This enzyme facilitates the first committed step in pyrimidine (B1678525) and arginine biosynthesis, as well as the urea (B33335) cycle in most terrestrial vertebrates. wikipedia.org Future research aims to explore whether this compound or analogous activated carboxyl intermediates participate in other, less-characterized metabolic or signaling pathways.
Potential for Novel Pathways: Research is beginning to explore the broader implications of carbamoyl phosphate metabolism, the direct product of the this compound reaction. For instance, carbamoyl phosphate serves as a carbamoyl group donor in the biosynthesis of various antibiotics and participates in the maturation of [NiFe] hydrogenase. nih.gov This raises the question of whether the initial activation of bicarbonate to this compound is a conserved chemical strategy used by other, yet-to-be-discovered, enzyme systems for activating CO2 for different downstream applications. The this compound domain is also found in biotin-dependent enzymes like acetyl-CoA carboxylase and pyruvate (B1213749) carboxylase, suggesting a conserved structural and functional motif for bicarbonate activation that may be involved in a wider range of metabolic pathways than currently appreciated. wikipedia.org
Hypothetical Roles in Cellular Regulation: As a high-energy molecule, the enzymatic formation of this compound represents a significant commitment of cellular resources (ATP). Research is needed to investigate if the flux through this step is monitored or integrated with other cellular processes beyond simple feedback inhibition of CPS. For example, could fluctuations in the cellular energy state or bicarbonate levels, which directly impact this compound synthesis, serve as a signal that modulates other metabolic networks? Exploring these potential connections is a key direction for future studies.
Development of Innovative Research Tools and Methodologies for this compound Detection and Manipulation
The extreme lability of this compound presents a significant challenge to its study. It is a transient, enzyme-bound intermediate, making direct detection and quantification in a cellular context exceptionally difficult. nih.gov Future progress in understanding its biology is critically dependent on the development of novel research tools.
Advanced Detection Techniques: Current and emerging methodologies are moving beyond traditional radioactive assays to provide more nuanced data on this compound formation and turnover.
| Technology | Application in this compound Research | Key Advantages |
| 31P NMR Spectroscopy | Used to directly observe the formation of phosphorylated intermediates and to follow positional isotope exchange (PIX) experiments to prove the reversible formation of enzyme-bound this compound. | Provides direct structural and kinetic information in a non-invasive manner. |
| Fluorescence Spectroscopy | Intrinsic tryptophan fluorescence of carbamoyl phosphate synthetase can be used as a probe to monitor conformational changes associated with substrate binding and the formation of this compound. | Allows for real-time monitoring of enzyme dynamics and ligand-binding events. |
| Mass Spectrometry (LC-MS/MS) | While direct detection is challenging due to instability, LC-MS/MS can be used in metabolic flux analysis to trace the incorporation of stable isotopes (e.g., 13C from bicarbonate) into downstream products like carbamoyl phosphate and pyrimidines. | High sensitivity and specificity for quantifying metabolites in complex biological samples. Enables non-radioactive pathway tracing. |
| Chemical Trapping | Historical methods involved trapping the intermediate by reduction with potassium borohydride or esterification with diazomethane. Future development could involve novel, more specific trapping agents compatible with cellular systems. | Provides direct chemical evidence for the existence and structure of the intermediate. |
Innovative Manipulation Strategies: Controlling the levels of this compound is essential for understanding its physiological roles.
Site-Directed Mutagenesis: Altering the active site of carbamoyl phosphate synthetase continues to be a powerful tool for dissecting the catalytic steps of this compound formation and reaction. This allows researchers to manipulate the stability and reactivity of the intermediate within the enzyme's protective environment.
Optogenetics and Chemogenetics: Future approaches may involve engineering light- or chemical-inducible versions of carbamoyl phosphate synthetase. Such tools would offer precise temporal and spatial control over this compound production within living cells, enabling researchers to probe its immediate effects on cellular networks.
Systems Biology Approaches to Map this compound Metabolism within Cellular Networks
Understanding the role of this compound requires moving beyond the study of a single enzyme to a systems-level perspective. Systems biology offers powerful tools to integrate multi-omics data and build predictive models of metabolic networks.
Metabolic Flux Analysis (MFA): MFA is a key technique for quantifying the rates of metabolic reactions. By using stable isotope tracers, such as 13C-labeled bicarbonate, researchers can track the flow of carbon through the this compound-forming step and into connecting pathways like pyrimidine and arginine synthesis. nih.gov This approach can reveal how the flux through this initial activation step is regulated in response to different physiological conditions or genetic perturbations. nih.govnih.gov
Genome-Scale Metabolic Models (GEMs): GEMs are comprehensive computational models that include all known metabolic reactions in an organism. wikipedia.org By applying constraints based on experimental data (e.g., transcriptomics, proteomics, metabolomics), techniques like Flux Balance Analysis (FBA) can predict metabolic fluxes throughout the entire network. wikipedia.org Integrating data on CPS expression and the availability of its substrates (ATP, bicarbonate, glutamine) into GEMs will allow for in silico predictions of how this compound metabolism is coordinated with global cellular metabolism. mdpi.combiorxiv.org This approach can help generate new hypotheses about the regulation and function of this pathway under various conditions.
Multi-Omics Integration: A holistic understanding will come from integrating various omics datasets. nih.govnih.gov
Transcriptomics: Can reveal how the expression of the carA and carB genes (encoding CPS) is regulated.
Proteomics: Can quantify the levels of the CPS enzyme and identify any post-translational modifications that might regulate its activity.
Metabolomics: Can measure the levels of substrates (ATP, bicarbonate) and downstream products (citrulline, pyrimidines), providing a readout of pathway activity. hmdb.ca
By combining these datasets, researchers can build detailed models of the regulatory networks that govern this compound production and consumption. mdpi.com
Addressing Fundamental Unresolved Questions in this compound Chemistry and Enzymology
Despite decades of study, fundamental questions regarding the chemistry of this compound and the enzymology of its formation remain.
Key Unresolved Questions:
| Research Area | Unresolved Question | Future Research Direction |
| Enzyme Mechanism | How does carbamoyl phosphate synthetase synchronize its three spatially distinct active sites to channel the unstable intermediates (this compound, ammonia (B1221849), carbamate)? nih.govnih.gov Is the reaction a simple sequential process or does it involve a more complex "nucleotide switch" mechanism where ATP binding at one site allosterically controls catalysis at another? pnas.org | High-resolution structural studies (cryo-EM) of the enzyme in different catalytic states, combined with advanced kinetic and computational modeling, are needed to elucidate the precise allosteric communication between the active sites. |
| Intermediate Stability | What is the true stability and reactivity of this compound in an aqueous environment outside the protective confines of the enzyme active site? nih.gov How does the enzyme environment prevent premature hydrolysis? | Advanced computational chemistry (quantum mechanics/molecular mechanics simulations) can model the reactivity of this compound within the active site. Biophysical studies on mutant enzymes that allow partial release of the intermediate could provide experimental insights. |
| Allosteric Regulation | How do allosteric effectors, such as N-acetyl-L-glutamate (NAG) for CPSI, transmit their regulatory signal to the this compound-forming domain? researchgate.net How do mutations found in human diseases like CPS1 deficiency affect this regulation and the formation of this compound? nih.gov | Detailed structural and functional analysis of mutant enzymes, particularly those associated with human disease, will clarify the pathways of allosteric communication. This knowledge is crucial for developing novel therapeutic strategies, such as pharmacological chaperones. nih.govresearchgate.net |
| Evolutionary Context | What is the evolutionary relationship and functional significance of the this compound domain in biotin-dependent carboxylases compared to its role in CPS? wikipedia.orgnih.gov Did these enzymes evolve from a common ancestor for bicarbonate activation? | Comparative genomics, structural biology, and biochemical characterization of these domains from a wide range of organisms will help reconstruct their evolutionary history and uncover potentially novel catalytic functions. |
Future research in these areas will not only deepen our fundamental understanding of enzyme catalysis and metabolic regulation but also has the potential to provide new insights into human diseases and inspire the development of novel therapeutic interventions.
Q & A
Q. What role does carboxy phosphate play in enzymatic carboxylation reactions, and how is its activity experimentally validated?
this compound serves as a reactive intermediate in carboxylation reactions, such as in carbamoyl phosphate synthetase (CPS) and anaplerotic pathways. For example, in CPS, this compound forms via ATP-dependent activation of bicarbonate, enabling ammonia transfer for carbamoyl phosphate synthesis . Experimental validation involves isotopic labeling (e.g., -bicarbonate) to track reaction intermediates and enzyme kinetics assays to measure catalytic rates under varying substrate conditions .
Q. What analytical techniques are commonly employed to quantify this compound in vitro?
Ion-pairing reversed-phase ultra-high-performance liquid chromatography coupled with mass spectrometry (IP-RP-UHPLC-MS) is the gold standard. Using diisopropylethylamine (DIPEA) and hexafluoroisopropanol (HFIP) as ion-pairing reagents improves retention of polar metabolites on C18 columns, while negative electrospray ionization (NESI) enhances detection sensitivity. Calibration curves with stable isotope-labeled internal standards ensure precision .
Q. How does this compound contribute to metabolic flux in central carbon pathways?
this compound is critical in anaplerotic reactions, such as pyruvate carboxylation to oxaloacetate, which replenishes TCA cycle intermediates. This process is vital during nutrient scarcity or high energy demand. Metabolic flux analysis using -glucose tracing and LC-MS quantifies its contribution to pathway dynamics .
Advanced Research Questions
Q. What methodological challenges arise when detecting this compound in biological samples, and how can they be addressed?
Challenges include its low abundance, rapid degradation, and co-elution with isomeric metabolites (e.g., phosphorylated sugars). Solutions involve:
- Chromatographic optimization : Adjusting HFIP concentration (5–10 mM) and gradient elution to separate isomers like citrate/isocitrate .
- Mass spectrometry : Using selective reaction monitoring (SRM) to target specific fragment ions (e.g., loss of phosphate groups) .
- Sample stabilization : Immediate quenching with cold methanol to prevent enzymatic degradation .
Q. How do structural dynamics of this compound influence enzyme mechanisms, and what techniques elucidate these interactions?
In CPS, this compound induces conformational changes in the α-helix (residues 306–315), expanding the ammonia tunnel for substrate transfer. Techniques include:
- X-ray crystallography : Resolving ligand-bound enzyme structures to identify key residues (e.g., Arg306) .
- Molecular dynamics (MD) simulations : Modeling how this compound destabilizes gatekeeper residues (e.g., Ala314) to facilitate ammonia entry .
- Site-directed mutagenesis : Validating functional roles of residues through kinetic assays (e.g., 30-fold rate reduction in R306A mutants) .
Q. How can discrepancies in reported this compound stability data across studies be reconciled?
Variability arises from differences in pH, temperature, and matrix effects (e.g., cellular vs. purified systems). Strategies include:
Q. What computational models predict this compound’s behavior in enzymatic systems, and how are they validated?
Quantum mechanics/molecular mechanics (QM/MM) simulations model electronic interactions between this compound and active-site residues (e.g., hydrogen bonding with Ser307 in CPS). Validation involves comparing computed activation energies with experimental kinetic data (e.g., ATP hydrolysis rates) and mutagenesis-driven disruption of predicted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
